Vanadyl 2,3-naphthalocyanide
Description
The exact mass of the compound Vanadyl 2,3-naphthalocyanide is 779.151265 g/mol and the complexity rating of the compound is 1570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vanadyl 2,3-naphthalocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vanadyl 2,3-naphthalocyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUBJNPDPBDVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H24N8OV | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Vanadyl 2,3-naphthalocyanine chemical structure and properties
Technical Guide: Vanadyl 2,3-Naphthalocyanine (VONc)
Part 1: Executive Summary
Vanadyl 2,3-naphthalocyanine (VONc) is a robust, metallo-organic macrocycle characterized by extended
This guide details the structural architecture, synthesis protocols, and optoelectronic properties of VONc. It is designed for researchers leveraging VONc for organic photovoltaics (OPVs) , molecular spintronics (qubits) , and photothermal therapy .
Part 2: Molecular Architecture & Electronic State
Structural Geometry
VONc (Formula:
-
Symmetry: The molecule exhibits approximate
symmetry . The Vanadyl ( ) bond sits perpendicular to the macrocyclic plane, breaking planarity and preventing tight - stacking in certain polymorphs, which enhances solubility relative to planar metallo-naphthalocyanines. -
Coordination: The Vanadium is in the +4 oxidation state (
) . -
Spin State: It possesses a single unpaired electron (
) in the orbital, making it paramagnetic and a candidate for molecular spin qubits with long coherence times.
Visualization of Architecture
The following diagram illustrates the core connectivity and the synthesis logic.
Caption: Synthesis pathway and structural features of Vanadyl 2,3-Naphthalocyanine.
Part 3: Synthesis & Purification Protocol
Causality: The synthesis relies on the cyclotetramerization of 2,3-dicyanonaphthalene. High-boiling solvents are required to overcome the activation energy of the nitrile trimerization. Purification is the critical failure point ; crude VONc contains unreacted precursors and metal salts that quench optoelectronic performance.
Materials
-
Precursor: 2,3-Dicyanonaphthalene (CAS: 2241-24-9).
-
Metal Source: Vanadium(III) chloride (
) or Vanadyl Sulfate ( ). -
Solvent: Quinoline or 1-Chloronaphthalene (Boiling point > 200°C).
-
Catalyst: Ammonium molybdate (optional, accelerates ring closure).
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a condenser and
inlet, dissolve 2,3-dicyanonaphthalene (10 mmol) and (3 mmol) in dry quinoline (15 mL).-
Note: A slight excess of metal ensures complete consumption of the expensive nitrile precursor.
-
-
Cyclization: Heat the mixture to 220°C (reflux) for 6–12 hours. The solution will turn from pale yellow to opaque dark green/black.
-
Quenching: Cool the reaction to 80°C and pour into 200 mL of methanol. This precipitates the macrocycle while keeping quinoline and unreacted nitriles in solution.
-
Filtration & Washing: Filter the dark precipitate. Wash sequentially with:
-
Hot Methanol (removes organic impurities).
-
Hot Water (removes ionic vanadium salts).
-
Acetone (removes trace solvent).
-
-
Purification (Device Grade):
-
Method: High-vacuum sublimation.
-
Conditions:
Torr at 450–500°C. -
Validation: Mass spectrometry or elemental analysis must confirm absence of Cl/S impurities.
-
Part 4: Physicochemical Properties[1][2][3]
The following data summarizes the core metrics for VONc.
| Property | Value | Notes |
| Formula | ||
| Molecular Weight | 779.71 g/mol | |
| CAS Number | 33273-15-3 | Unsubstituted core |
| Appearance | Dark Green/Black Powder | Metallic luster in crystal form |
| Absorption ( | 817 nm (in solution) | High extinction coefficient ( |
| HOMO-LUMO Gap | ~1.52 eV | Calculated from optical edge |
| V=O[1][2][][4][5][6][7][8][9] Stretch (IR) | 995–1005 | Diagnostic peak for V(IV)=O bond |
| Thermal Stability | > 300°C | Suitable for vacuum deposition |
| Solubility | Low (< 1 mg/mL) | Soluble in |
Part 5: Optoelectronic Mechanism
VONc's utility is defined by its electronic transitions. The extended naphthalene system lifts the HOMO energy level relative to phthalocyanine, narrowing the bandgap.
Absorption Pathway
-
Q-Band (NIR): The dominant transition (
) occurs at ~817 nm. This is the "fingerprint" absorption used in IR filtering and photothermal therapy. -
B-Band (Soret): A secondary, high-energy transition occurs in the UV region (~340 nm).
-
Vibrational Coupling: The rigidity of the macrocycle results in sharp absorption peaks with minimal Stokes shift, ideal for sensing applications.
Device Integration Workflow
The following diagram outlines how VONc is integrated into an Organic Photovoltaic (OPV) or Sensor architecture.
Caption: Layer-by-layer integration of VONc in a standard bulk-heterojunction device.
Part 6: References
-
Sigma-Aldrich. Vanadyl 2,3-naphthalocyanine Product Specification. Link
-
American Elements. Vanadyl 2,3-naphthalocyanine Properties and Applications. Link
-
Yamashita, A., et al. "Synthesis and properties of naphthalocyanine derivatives." Inorganic Chemistry, 1987. (Foundational synthesis protocol referenced via general MPc literature).
-
ChemSpider. 2,3-Dicyanonaphthalene Precursor Data. Link
-
PubChem. Vanadyl 2,3-naphthalocyanine Compound Summary. Link
Sources
- 1. uvsor.ims.ac.jp [uvsor.ims.ac.jp]
- 2. Infrared photodissociation spectroscopy of vanadium oxide-carbonyl cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pjsir.org [pjsir.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. askanacademic.com [askanacademic.com]
Technical Guide: Absorption Spectroscopy of Vanadyl Naphthalocyanine in the Q-Band
Topic: Absorption Spectrum of Vanadyl Naphthalocyanine in Q-band Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
Vanadyl 2,3-naphthalocyanine (VONc) represents a pinnacle of near-infrared (NIR) chromophore design. Distinguished by its intense Q-band absorption (
This guide provides a rigorous analysis of the VONc Q-band, detailing the quantum mechanical origins of its spectral features, solvation dynamics, and precise experimental protocols for characterization. It focuses on the soluble derivative Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (VTTBNc) , the industry standard for solution-phase research.
Fundamental Photophysics: The Origin of the Q-Band
Molecular Architecture
The VONc molecule consists of a central Vanadium(IV) oxide cation (
-
Symmetry: Approximate
symmetry (due to the axial oxygen). -
Electronic Configuration: The central Vanadium has a
configuration, but the primary NIR absorption is ligand-centered ( ).
The Gouterman Four-Orbital Model
The intense absorption in the Q-band arises from the transition between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO (
): Localized on the carbon atoms of the pyrrole rings. -
LUMO (
): Doubly degenerate, localized on the macrocycle nitrogen and carbon atoms.
In VONc, the extended naphthalene conjugation destabilizes the HOMO (
Jablonski Energy Diagram
The following diagram illustrates the electronic transitions and relaxation pathways specific to VONc.
Figure 1: Energy level diagram highlighting the dominant Q-band transition and the efficient non-radiative decay pathway utilized in photothermal therapy.
Spectral Characteristics & Solvatochromism
The absorption profile of VONc is dominated by the Q-band. The exact position and shape are sensitive to the solvent environment and aggregation state.
Quantitative Spectral Data (VTTBNc)
| Parameter | Value | Conditions | Notes |
| 808 - 814 nm | Toluene / CHCl | Dominant transition ( | |
| Extinction Coefficient ( | ~2.0 | Monomeric Solution | Extremely high absorptivity |
| ~340 nm | Toluene | Soret band ( | |
| Stokes Shift | ~10 - 15 nm | Toluene | Small structural rearrangement |
Aggregation Effects
VONc molecules have a strong tendency to stack due to
-
Monomer: Sharp, intense peak at ~810 nm.
-
H-Aggregates (Face-to-Face): Blue-shifted (hypsochromic) band, often broadening to 700-750 nm.
-
J-Aggregates (Head-to-Tail): Red-shifted (bathochromic) band, pushing absorption >850 nm.
Critical Insight: In non-coordinating non-polar solvents (e.g., Hexane), VONc often aggregates, leading to a broadened spectrum. Aromatic solvents (Toluene) or chlorinated solvents (Chloroform) are preferred to maintain the monomeric species required for accurate characterization.
Experimental Protocol: High-Fidelity Spectral Acquisition
To obtain a reliable absorption spectrum, one must strictly control solubility and concentration to prevent aggregation artifacts.
Reagents and Materials
-
Analyte: Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (VTTBNc) [Sigma-Aldrich Ref: 105011-00-5].
-
Solvent: Spectroscopic grade Toluene or Chloroform (stabilized with amylene).
-
Cuvette: Quartz, 10 mm path length (Glass absorbs in NIR; Quartz is mandatory).
Step-by-Step Workflow
Figure 2: Operational workflow for acquiring artifact-free UV-Vis-NIR spectra of VONc.
Protocol Validation (Self-Check)
-
Beer-Lambert Linearity: Prepare three dilutions (
). Plot Absorbance vs. Concentration. must be . If linearity fails, aggregation is occurring. -
Peak Shape: The Q-band should be sharp with a Full Width at Half Maximum (FWHM) of
nm. A broad shoulder on the blue side (600-750 nm) indicates H-aggregation.
Applications in Biomedicine & Theranostics
The Q-band absorption of VONc falls squarely within the First Biological Window (NIR-I, 700-900 nm) , where tissue scattering and autofluorescence are minimal.
Photothermal Therapy (PTT)
VONc acts as a highly efficient photothermal agent. Upon irradiation at 808 nm (matching common clinical lasers):
-
VONc absorbs photons (
). -
Rapid internal conversion and vibrational relaxation occur (see Figure 1).
-
Excitation energy is dissipated as heat, inducing localized hyperthermia in tumor tissues.
Photoacoustic Imaging (PAI)
The non-radiative decay generates thermoelastic expansion, producing acoustic waves detectable by ultrasound transducers. VONc's high extinction coefficient (
References
-
Sigma-Aldrich. Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine Product Specification. Link
- Gouterman, M. (1961). Spectra of Porphyrins. Journal of Molecular Spectroscopy. (Foundational theory on the four-orbital model and Q-band origin).
-
Benchmesh, T. et al. (2025). Tin naphthalocyanine complexes for infrared absorption in organic photovoltaic cells. ResearchGate. Link
-
American Elements. Vanadyl 2,3-naphthalocyanine Properties. Link
-
Zheng, B. et al. (2018). Theranostic Phthalocyanine and Naphthalocyanine Nanoparticles for Photoacoustic Imaging and Photothermal Therapy. Nanotheranostics. Link
Vanadyl 2,3-naphthalocyanide molecular weight and formula
Molecular Architectures for Near-Infrared Optoelectronics
Executive Summary
Vanadyl 2,3-naphthalocyanine (VONc) represents a critical class of metallo-naphthalocyanines, distinguished by its extended
This guide provides a definitive breakdown of its molecular identity, synthesis logic, and physicochemical properties, serving as a reference for researchers optimizing NIR-active materials.[1][2]
Molecular Identity & Stoichiometry[1][2][3]
The precise molecular weight and formula are derived from the cyclotetramerization of four naphthalene-2,3-dicarbonitrile units coordinated to a central vanadyl oxocation.[1][2]
Quantitative Specifications
| Property | Value | Precision Note |
| Chemical Name | Vanadyl 2,3-naphthalocyanine | Specific regioisomer (linear conjugation) |
| CAS Number | 33273-15-3 | Unsubstituted core |
| Empirical Formula | Hill Notation | |
| Molecular Weight | 779.72 g/mol | Based on IUPAC atomic weights |
| Exact Mass | 779.151 g/mol | Monoisotopic |
| Coordination Geometry | Square Pyramidal ( | V=O bond sits axially |
| Oxidation State | Vanadium (IV) |
Structural Logic
The molecule consists of a planar naphthalocyanine ligand (
Formula Derivation:
-
Precursor: 2,3-Dicyanonaphthalene (
).[1][2] -
Tetramerization:
(Macrocycle Ligand).[1][2] -
Metalation:
.
Synthesis & Fabrication Protocol
The synthesis of VONc requires rigorous control over temperature and solvent choice to prevent incomplete cyclization or oxidative degradation.[1][2] The following protocol outlines the "Template Synthesis" method, which is thermodynamically favored over metalation of the free base.
Reaction Mechanism
The reaction is a nucleophilic attack of the nitrile nitrogen on the nitrile carbon of a neighboring molecule, templated by the vanadium ion.[1][2]
Figure 1: Synthetic workflow for Vanadyl 2,3-naphthalocyanine via template cyclotetramerization.[1][2]
Detailed Methodology
Reagents:
Step-by-Step:
-
Mixing: Combine dicyanonaphthalene and
in dry quinoline under an inert atmosphere ( or Ar). Oxygen exclusion is critical to prevent vanadium over-oxidation during initiation.[1][2] -
Thermal Activation: Rapidly heat to reflux (
). A slow ramp can lead to poly-isoindoline byproducts.[1][2] -
Reaction: Maintain reflux for 6 hours. The solution will turn opaque dark green/black.[1][2]
-
Quenching: Cool to
and pour into methanol (100 mL) to precipitate the macrocycle. -
Purification (Critical):
Physicochemical Properties & Applications
Electronic Structure & Absorption
VONc is defined by its Q-band , a
-
(Solution): ~817 nm (in chloronaphthalene).[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> - (Solid Film): 840–880 nm (Red-shifted due to J-aggregation).[1][2]
The extended conjugation of the naphthalene rings (compared to benzene in phthalocyanine) destabilizes the HOMO, narrowing the HOMO-LUMO gap and pushing absorption into the NIR.[1][2]
Figure 2: Simplified molecular orbital diagram illustrating the origin of the Near-IR Q-band transition.[1][2]
Solubility & Processing
Unsubstituted VONc has extremely low solubility in common organic solvents (toluene, chloroform) due to strong
-
Soluble Derivatives: For solution-processing (spin coating), researchers often use Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (CAS: 105011-00-5).[1][2] The bulky tert-butyl groups disrupt stacking, enhancing solubility in chloroform/toluene.[1][2]
Applications
-
Organic Photovoltaics (OPV): Used as an electron donor or near-IR sensitizer in ternary blend solar cells to harvest photons beyond the visible spectrum.[1][2]
-
Optical Limiting: The nonlinear absorption properties protect sensors from high-intensity laser damage.[1][2]
-
Quantum Computing: The
center ( ) exhibits long spin coherence times, making dilute VONc films candidates for molecular spin qubits.[1][2]
References
-
Sigma-Aldrich. Vanadyl 2,3-naphthalocyanine Product Specification & COA. Retrieved from .[1][2]
-
PubChem. Vanadyl 2,3-naphthalocyanine Compound Summary. National Library of Medicine.[1][2] Retrieved from .[1][2]
-
American Elements. Vanadyl 2,3-naphthalocyanine Properties and Safety Data. Retrieved from .[1][2]
-
Yamashita, A., et al. (2015).[1][2] Direct Synthesis of Vanadium Phthalocyanine and Its Electronic and Magnetic States. Institute for Molecular Science.[1][2] Retrieved from .[1][2]
Sources
Technical Whitepaper: Vanadyl Naphthalocyanine (VONc) as a Premier NIR Chromophore
[1][2]
Executive Summary
Vanadyl Naphthalocyanine (VONc) represents a pinnacle in the design of near-infrared (NIR) absorbing chromophores.[1] Unlike its phthalocyanine predecessors, VONc possesses an extended
Molecular Architecture & Electronic Structure
The superior optical properties of VONc stem from its specific molecular symmetry and orbital engineering.
The Role of Extended Conjugation
VONc is a metallo-naphthalocyanine where four benzo-fused rings are annulated to the porphyrazine core.[1] This expansion of the
-
HOMO: Concentrated on the carbon backbone of the isoindole units.
-
LUMO: Delocalized over the central metal and the inner nitrogen atoms.
-
Result: A bathochromic shift of the Q-band absorption to
800–850 nm.
The Vanadyl ( ) Dipole and Aggregation
The central vanadyl unit (
-
Monomeric State: High molar extinction coefficient (
) and distinct Q-band.[1] -
J-Aggregation: Under specific processing (e.g., molecular crystals or specific polymer matrices), VONc can form edge-to-edge J-aggregates, further redshifting absorption into the NIR-II window (>1000 nm), desirable for deep-tissue imaging.[1]
Photophysical Specifications
The following data summarizes the core photophysical properties of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (a common soluble derivative) in Toluene.
| Parameter | Symbol | Typical Value | Unit | Notes |
| Absorption Maximum | 808 - 815 | nm | Solvent dependent (Redshifts in aromatic solvents) | |
| Extinction Coefficient | At | |||
| Fluorescence Quantum Yield | < 0.1 | - | Dominated by non-radiative decay (Heat) | |
| Photothermal Efficiency | 30 - 55 | % | Highly dependent on encapsulation method | |
| Thermal Stability | > 300 | °C | Exceptional structural integrity |
Photophysical Relaxation Pathways
The utility of VONc in Photothermal Therapy (PTT) relies on maximizing Non-Radiative Decay (Internal Conversion) while minimizing Fluorescence and Intersystem Crossing (ISC).[1]
Figure 1: Jablonski diagram illustrating the dominant non-radiative decay pathway (Internal Conversion) in VONc that drives the photothermal effect.[1]
Engineering Bio-Stability: Encapsulation Protocols
Native VONc is hydrophobic, necessitating encapsulation for biological use. We recommend Polymer Dot (P-dot) encapsulation over simple micellar systems for superior stability and brightness.[1]
Protocol: Synthesis of VONc-loaded P-dots
Objective: Create water-dispersible, stable NIR-absorbing nanoparticles.
Reagents:
-
VONc (Sigma-Aldrich, Cat# 432962)[1]
-
Poly(styrene-co-maleic anhydride) (PSMA) or PEG-PCL[1]
-
Tetrahydrofuran (THF) - Anhydrous[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve VONc (0.5 mg) and PSMA (2 mg) in 5 mL of anhydrous THF. Sonicate for 10 minutes to ensure complete molecular dissolution.
-
Precipitation: Rapidly inject the THF mixture into 10 mL of vigorously stirring (1200 RPM) deionized water. Note: The rapid solvent exchange induces hydrophobic collapse, trapping VONc inside the polymer matrix.
-
Solvent Removal: Evaporate THF using a rotary evaporator at 40°C under reduced pressure, or by N2 stripping for 4 hours.
-
Purification: Filter the resulting solution through a 0.22
syringe filter to remove large aggregates. -
Validation: Measure Hydrodynamic Diameter via Dynamic Light Scattering (DLS). Target size: 40–80 nm.[1]
Experimental Protocols: Quantifying Efficiency
Trustworthy data requires rigorous validation.[1] The calculation of Photothermal Conversion Efficiency (
Protocol: Measurement of (Roper's Model)
Theory: The energy balance of the system is governed by:
Workflow:
-
Setup: Place 1 mL of VONc P-dot solution in a quartz cuvette. Insert a thermocouple probe (ensure it does not intersect the laser path directly).[1]
-
Irradiation: Expose sample to 808 nm continuous-wave (CW) laser at 1
. -
Data Logging: Record temperature every 10 seconds until steady state (
) is reached (approx. 10 mins). -
Cooling Phase: Turn off the laser and record the cooling curve until the sample returns to ambient temperature (
).
Calculation:
-
Determine the heat transfer coefficient (
) by plotting vs time during the cooling phase, where .[1] The slope is the time constant . [1] -
Calculate
: [1]- : Heat dissipated by solvent/cuvette (measured with pure water control).[1]
-
: Laser power (W).[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
: Absorbance at 808 nm.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Biomedical Applications
Photothermal Therapy (PTT)
VONc's high
Photoacoustic (PA) Imaging
VONc serves as an exogenous contrast agent.[1] The rapid thermal expansion following laser pulses generates acoustic waves detectable by ultrasound transducers.
-
Advantage: Decouples resolution from depth, providing high-resolution images at depths where optical microscopy fails.[1]
Figure 2: Validated experimental workflow for developing VONc-based theranostic agents.
References
-
Sigma-Aldrich. Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine Product Specification. [1]
-
ACS Applied Nano Materials. Vanadyl Naphthalocyanine-Doped Polymer Dots for Near-Infrared Light-Induced Nitric Oxide Release and Bactericidal Effects. (2023).[1] [1]
-
ResearchGate. Standardization of Methodology of Light-to-Heat Conversion Efficiency Determination for Colloidal Nanoheaters. (2021).
-
Nanotheranostics. Theranostic Phthalocyanine and Naphthalocyanine Nanoparticles for Photoacoustic Imaging and Photothermal Therapy of Tumors. (2017).[1]
-
WIREs Nanomedicine. Recent applications of phthalocyanines and naphthalocyanines for imaging and therapy. (2016).[1][4]
Methodological & Application
Application Note: Vacuum Thermal Evaporation Protocols for Vanadyl Naphthalocyanine (VONc) Thin Films
Executive Summary
Vanadyl 2,3-naphthalocyanine (VONc) is a robust metallo-organic semiconductor characterized by intense absorption in the Near-Infrared (NIR) window (700–1000 nm). Unlike its phthalocyanine cousins, the extended
This guide details the Vacuum Thermal Evaporation (VTE) protocol for depositing high-purity VONc thin films. It addresses the critical challenge in organic VTE: controlling the polymorphism (molecular stacking) to dictate device performance. Whether for organic photovoltaics (OPV), SERS substrates, or NIR-responsive bio-coatings, the functionality of VONc is strictly determined by its crystal phase (Phase I vs. Phase II).
Material Physics & Pre-Deposition Logic
The Polymorph Challenge
VONc molecules are planar discs that tend to stack like coins. The arrangement of these stacks determines the electronic band structure.
-
Phase I (Kinetic Phase): Formed at room temperature. Molecules are randomly oriented or form "H-aggregates" (face-to-face). Low conductivity, blue-shifted absorption.
-
Phase II (Thermodynamic Phase): Formed at elevated substrate temperatures (
) or via annealing. Molecules slip-stack to form "J-aggregates" (head-to-tail). High carrier mobility, significant red-shift in absorption ( nm).
Source Material Purification
Critical Step: Commercial VONc purity is often
-
Protocol: Perform Thermal Gradient Sublimation prior to loading the VTE cell.
-
Parameters: Source zone at
C, collector zone gradient C– C, Pressure Torr.
Experimental Protocol: Vacuum Thermal Evaporation
Equipment Configuration
-
System: High-vacuum chamber (Cryo or Turbo-pumped).
-
Source: Low-temperature organic effusion cell (Knudsen cell) or resistively heated Quartz crucible with a baffled lid (to prevent "spitting" of powder).
-
Substrate Holder: Heated stage capable of PID control up to
C. -
Monitoring: Quartz Crystal Microbalance (QCM) calibrated with a density of
(approximate for amorphous VONc) to (crystalline).
Substrate Preparation (The Foundation)
Surface energy dictates film continuity. For glass/ITO substrates:
-
Sonicate: Detergent (15 min)
DI Water (15 min) Acetone (15 min) IPA (15 min). -
Dry: Nitrogen blow-dry.
-
Activation: UV-Ozone or Oxygen Plasma (50W, 2 min) immediately before loading. Reason: Increases surface energy to promote wetting and prevent island growth.
Deposition Workflow
The following table summarizes the optimized process window for Phase II (crystalline) growth.
| Parameter | Setting | Rationale |
| Base Pressure | Prevents oxidation of Vanadyl ( | |
| Source Temp ( | VONc sublimates higher than VOPc due to mass. | |
| Deposition Rate | Slow growth promotes orderly | |
| Substrate Temp ( | Provides thermodynamic energy for Phase II formation. | |
| Film Thickness | Application dependent (OPV: ~30nm; Sensors: >50nm). |
Step-by-Step Procedure:
-
Degas: Heat source to
C (below sublimation) for 20 mins to remove adsorbed water. -
Ramp: Increase
to C. Monitor QCM. -
Soak: Stabilize rate at
with shutter closed for 5 mins. -
Deposit: Open shutter. Maintain
at C. -
Cool Down: Close shutter. Anneal film in vacuum at
for 30 mins, then cool to RT at C/min to prevent thermal stress cracking.
Phase Engineering & Characterization Logic
To validate the protocol, you must confirm the molecular arrangement. The optical spectrum is the primary self-validating metric.
Workflow Diagram: Phase Control
The following diagram illustrates the decision tree for achieving the desired polymorph.
Figure 1: Logic flow for controlling VONc polymorphism via substrate temperature and post-processing.
Validation Metrics
| Method | Metric | Expected Result (Phase II) | Interpretation |
| UV-Vis-NIR | Q-Band Position | Red-shift indicates J-aggregation (slip-stacking). | |
| XRD | Low Angle Peak | Indicates inter-planar spacing of | |
| AFM | Morphology | Vermicular (worm-like) grains | High surface area; typical of annealed phthalocyanines. |
Troubleshooting & Safety
Common Failure Modes
-
Pinholes: Caused by dirty substrates or deposition rates that are too fast (
).-
Fix: Re-clean substrate; reduce rate to
.
-
-
Blue Film (Instead of Green/Brown): Indicates Phase I (amorphous) dominance.
-
Fix: The substrate temperature was too low. Anneal the film in a solvent vapor atmosphere (e.g., THF or Dichloromethane vapor) for 10 mins to induce crystallization.
-
-
Source Spitting: Large chunks on the film.
-
Fix: Use a baffled boat; ramp temperature slower (
C/min).
-
Safety Considerations
-
Vanadium Toxicity: While VONc is stable, vanadium oxides (potential decomposition products) are toxic. Handle source powder in a fume hood or glovebox.
-
Nanoparticle Hazard: Cleaning the chamber shields generates fine dust. Use a HEPA vacuum and P100 respirator.
References
-
Griffiths, C. H., et al. (1989). Polymorphism in Vanadyl Phthalocyanine. Journal of Materials Research. Link (Foundational work on VOPc phase behavior, applicable to VONc).
- Dantelle, G., et al. (2011). Optical Properties of Vanadyl Naphthalocyanine Thin Films. Journal of Applied Physics. (Establishes NIR absorption characteristics).
-
Klofta, T. J., et al. (1987). Electrochemical and spectral properties of metallo-naphthalocyanine films. Journal of The Electrochemical Society. Link
-
Yamashita, A., et al. (1997). Orientation control of vanadyl phthalocyanine molecules by molecular beam epitaxy. Thin Solid Films.[1][2][3][4][5] Link (Protocol basis for epitaxial growth).
- Aramaki, S., et al. (2003). Third-order optical nonlinearity of vanadyl naphthalocyanine. Chemical Physics Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.org.za [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. Thin Film X-ray Diffraction (XRD) - Henry Royce Institute [royce.ac.uk]
- 5. Modifying the Optical Emission of Vanadyl Phthalocyanine via Molecular Self-Assembly on van der Waals Materials [arxiv.org]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for Vanadyl 2,3-Naphthalocyanine (VONc)
Executive Summary: The "Brick Dust" Challenge
Vanadyl 2,3-naphthalocyanine (VONc) is a highly stable metallo-naphthalocyanine with intense absorption in the near-infrared (NIR) region (~800–850 nm). However, it suffers from a critical processing bottleneck: extreme insolubility .
Unlike substituted derivatives (e.g., octa-butyloxy naphthalocyanines), the unsubstituted VONc core (CAS 33273-15-3) is planar and prone to strong
This guide provides three tiered protocols to force VONc into solution:
-
Tier 1: High-boiling aromatic solvents (The Standard).
-
Tier 2: Axial Ligation (The Chemical "Hack").
-
Tier 3: Protonation (The "Nuclear" Option).
Tier 1: Solvent Selection & Physical Processing
The Principle: Aliphatic solvents (hexanes, alcohols) cannot overcome the lattice energy of VONc. You must use solvents with high polarizability and aromatic character that can intercalate between the naphthalocyanine sheets.
Recommended Solvent Hierarchy
| Solvent | Boiling Point | Solubility Potential | Notes |
| 1-Chloronaphthalene | ~260°C | High | Best Choice. Matches the aromatic core; high boiling point allows thermal disaggregation. |
| 1,2-Dichlorobenzene (o-DCB) | ~180°C | Moderate-High | Standard industry solvent. Good balance of solubility and volatility. |
| Quinoline | ~237°C | Moderate | Good solvent power but difficult to remove (high BP, basic). |
| Toluene/Xylene | ~110-140°C | Low | Generally insufficient for unsubstituted VONc unless used in trace amounts. |
| DMF / DMSO | High | Low | Avoid. High polarity often promotes aggregation rather than solvation for unsubstituted Pcs/Ncs. |
Protocol A: The "Heat & Sonicate" Method
Use this for spin-coating or thin-film deposition.
-
Weighing: Measure VONc powder into a glass vial. Target a concentration of <1 mg/mL (saturation is very low).
-
Solvent Addition: Add 1,2-Dichlorobenzene (o-DCB) or 1-Chloronaphthalene .
-
Ultrasonication: Place the sealed vial in a bath sonicator at 40–50°C for 30–60 minutes .
-
Critical: Cold sonication is often ineffective. The heat provides the kinetic energy to break stacks; sonication prevents re-stacking.
-
-
Filtration: Filter the hot solution through a 0.45 µm PTFE filter .
-
Why? You will likely have undissolved micro-crystals. Filtering ensures you are working with the soluble fraction and prevents "comets" in spin coating.
-
Tier 2: Axial Ligation (The "Pro" Tip)
The Problem: Even in o-DCB, VONc tends to re-aggregate over time, causing the solution to crash out. The Fix: The Vanadium atom has a coordination site trans to the Vanadyl oxygen (V=O). By introducing a Lewis base, you can coordinate a ligand to this site. This creates steric bulk perpendicular to the ring, physically preventing the molecules from stacking like plates.
Protocol B: Lewis Base Co-Solvation
-
Prepare Solvent: Mix 95% o-DCB with 5% Butylamine or Pyridine (v/v).
-
Dissolution: Add VONc to this mixture.
-
Process: Sonicate as described in Protocol A.
-
Mechanism: The amine nitrogen donates a lone pair to the Vanadium center (
).-
Result: Enhanced solubility and shelf-life stability.
-
Note: This may slightly redshift the Q-band absorption due to electronic donation.
-
Tier 3: Protonation (The "Nuclear" Option)
The Principle: If you strictly need the molecule in solution (e.g., for mass spectrometry or transient spectroscopy) and can tolerate a change in electronic structure, use a superacid.
Protocol C: Superacid Solubilization
-
Solvent: Use Trifluoroacetic Acid (TFA) or Sulfuric Acid (H₂SO₄) .
-
Action: The meso-nitrogen atoms of the naphthalocyanine ring become protonated.
-
Result: Electrostatic repulsion between the positively charged rings breaks the aggregates instantly.
-
Warning: This drastically alters the absorption spectrum (usually a large red shift) and is corrosive. It is not suitable for device fabrication but excellent for analytical characterization.
Visualizing the Workflow
The following diagram illustrates the decision matrix for processing VONc based on your application needs.
Figure 1: Decision matrix for solubilizing Vanadyl 2,3-naphthalocyanine based on experimental requirements.
Troubleshooting & FAQs
Q1: My solution is blue, but literature says it should be green/brown. What is happening?
A: This indicates aggregation .
-
Monomer (Soluble): Typically exhibits a sharp Q-band in the NIR (800–850 nm).
-
Aggregate (Insoluble): The Q-band broadens significantly and often blue-shifts (H-aggregates) into the visible region, making the solution appear blue or purple.
-
Fix: Apply Protocol B (Axial Ligation). The coordination of an amine usually restores the monomeric NIR absorption.
Q2: I spin-coated the solution, but the film is rough and hazy.
A: You likely have "comets" from undissolved micro-crystallites.
-
Cause: The "Brick Dust" effect. Even if the solution looks clear, nanoscopic aggregates remain.
-
Fix: You must filter the solution through a 0.45 µm PTFE syringe filter immediately before dispensing. Do not use Nylon filters (VONc may adsorb to them).
Q3: Can I use Chloroform or DCM?
A: Generally, no . While these are good solvents for substituted naphthalocyanines, they are too volatile and lack the boiling point necessary to thermally disaggregate the unsubstituted VONc during the dissolution phase. They also evaporate too quickly during spin-coating, forcing rapid aggregation.
References
-
American Elements. (n.d.). Vanadyl 2,3-naphthalocyanine Product Information. Retrieved from [Link]
-
Ghani, F., et al. (2012).[1] Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. Journal of Chemical & Engineering Data, 57(2), 439–449. (Extrapolated principles for Naphthalocyanines). Retrieved from [Link]
-
Danilich, M. J., et al. (2025). Aggregation Behavior of Phthalocyanines and Naphthalocyanines. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Vanadyl 2,3-naphthalocyanine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: Vanadyl 2,3-Naphthalocyanine (VONc) OTFT Optimization
Ticket ID: VONC-MOBILITY-001
Subject: Troubleshooting Low Field-Effect Mobility (
Executive Summary
Vanadyl 2,3-naphthalocyanine (VONc) is a metallophthalocyanine derivative characterized by extended
Low mobility in VONc OTFTs is rarely a failure of the molecule itself but rather a failure of supramolecular ordering . Unlike planar pentacene, VONc is non-planar (shuttlecock-shaped). Achieving the high-mobility "Phase II" (triclinic) polymorph requires precise control over the Substrate Temperature (
Part 1: The Diagnostic Workflow
Before altering fabrication parameters, you must diagnose the mode of failure. Use this logic flow to isolate the root cause.
Figure 1: Diagnostic logic flow for VONc OTFT failure analysis. The Q-band position is the primary indicator of polymorph phase.
Part 2: Troubleshooting Guides & FAQs
Category 1: Thin Film Morphology & Phase Control
Q: My VONc films look smooth on AFM, but mobility is negligible. Why?
A: Smoothness does not equal crystallinity. You likely have an amorphous film .
VONc molecules are non-planar.[1] If deposited at Room Temperature (
The Fix: High-Temperature Deposition (
-
Target
: (Optimization required per vacuum system). -
Mechanism: Elevated
promotes the transition from a kinetic phase (amorphous/Phase I) to a thermodynamic phase (Phase II). In Phase II, VONc molecules form slipped co-facial stacks with significant overlap of the -orbitals, facilitating hole hopping.
Validation Protocol (Optical Absorption):
-
Amorphous/Phase I: Broad absorption, peak
nm. -
Crystalline Phase II: Distinct red-shift into the NIR (
nm) with a specific splitting in the Q-band. This red-shift indicates J-aggregation (head-to-tail coupling) which is favorable for transport.
Category 2: Interface Engineering (Dielectric Surface)
Q: I see high hysteresis and threshold voltage shifts. Is my material impure?
A: It is more likely a dielectric interface mismatch .
VONc is sensitive to the hydroxyl groups (-OH) present on bare SiO
The Fix: SAM Treatment (OTS/ODTS)
You must passivate the SiO
Protocol: OTS Surface Passivation
-
Clean: Piranha solution (3:1 H
SO :H O ) for 15 min. Caution: Exothermic. -
Dry: N
blow dry + bake at 120°C (30 min) to remove moisture. -
Deposition: Immerse SiO
wafer in a 10 mM solution of OTS in anhydrous Toluene or Trichloroethylene. -
Duration: 12-24 hours inside a glovebox (moisture < 1 ppm).
-
Rinse: Sonicate in fresh Toluene, then Isopropanol.
-
Anneal: Bake at 120°C for 20 min to cross-link the silanes.
Mechanism: The hydrophobic alkyl chains of OTS match the surface energy of the organic semiconductor, promoting "Edge-on" orientation (molecules standing perpendicular to the substrate). This maximizes in-plane
Figure 2: Impact of OTS treatment on molecular orientation. Edge-on orientation is critical for OTFTs as the transport channel runs parallel to the substrate.
Category 3: Environmental Stability & Doping
Q: My device works, but the Off-Current (
A: Your device is likely oxygen-doped .[2]
Like many p-type organics, VONc interacts with atmospheric oxygen. O
The Fix: Vacuum Characterization & Encapsulation
-
Measurement: Measure characteristics in a vacuum probe station (
Pa). -
Observation: You should see
drop by 2-3 orders of magnitude compared to air. -
Long-term: If air stability is required, encapsulate the device with a fluoropolymer (e.g., Cytop) or ALD-deposited Al
O .
Part 3: Quantitative Benchmarks
Use this table to benchmark your device performance against expected standards for optimized VONc/VOPc class devices.
| Parameter | Unoptimized (Fail) | Optimized (Target) | Critical Factor |
| Mobility ( | Crystallinity ( | ||
| On/Off Ratio | Oxygen/Purity | ||
| Threshold ( | Interface Traps (SAMs) | ||
| Subthreshold Swing | Dielectric Quality |
References
-
Ziolo, R. F., Griffiths, C. H., & Troup, J. M. (1980). Crystal structure of vanadyl phthalocyanine, phase II.[1] Journal of the Chemical Society, Dalton Transactions, (11), 2300-2302.
-
Wang, H., et al. (2008). Molecular orientation and interface compatibility for high performance organic thin film transistor based on vanadyl phthalocyanine.[2] Applied Physics Letters, 93(13), 133307.
-
Dalgleish, S., et al. (2018). Controlling the crystallinity and crystalline orientation of “shuttlecock” naphthalocyanine films for near-infrared optoelectronic applications.[3] Journal of Materials Chemistry C, 6(24), 6509-6516.
-
Stradomska, A., & Knoester, J. (2010). Shape of the Q band in the absorption spectra of porphyrin nanotubes: Vibronic coupling or exciton effects? The Journal of Chemical Physics, 133(9), 094701.
-
Kuzmin, A., et al. (2020). Phonon Spectrum and Structural Transformations at High Pressures in Vanadyl IV Phthalocyanine Crystals.[3] Physica Status Solidi (b), 257(10), 2000035.
Sources
- 1. Crystal structure of vanadyl phthalocyanine, phase II - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Molecular orientation and interface compatibility for high performance organic thin film transistor based on vanadyl phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Stability of Vanadyl naphthalocyanine films under ambient conditions
Technical Support Center: Vanadyl Naphthalocyanine (VONc) Stability Current Status: Operational | System: Ambient Stability Protocols
Introduction: The Stability Paradox
Welcome to the VONc Technical Support Hub. You are likely here because your films are exhibiting spectral shifts, conductivity decay, or morphological changes.
The Core Reality: Vanadyl Naphthalocyanine (VONc) is chemically robust due to the hyper-stable Vanadyl (
Module 1: Diagnostic Triage (Troubleshooting)
Identify your failure mode immediately using the matrix below.
| Symptom | Observation | Probable Cause | Immediate Action |
| Spectral Shift (Blue) | Q-band peak shifts from ~850nm to <800nm. | Phase Reversion: Film has reverted from the stable Phase II (triclinic) to metastable Phase I due to solvent vapor or lack of annealing. | Re-anneal at 150°C for 20 mins (See Protocol A). |
| Conductivity Spike | Current increases by 1-2 orders of magnitude in air. | Oxygen Doping: | Vacuum degas ( |
| Conductivity Drop | Mobility ( | Trap Formation: Deep trap states form at grain boundaries due to | Requires encapsulation; irreversible without reprocessing. |
| Visual Bleaching | Film turns from deep green/brown to transparent/yellow. | Photo-oxidation: Chromophore destruction (rare in films, common in solution). | Critical Failure. Discard sample. |
Module 2: The Physics of Failure
To solve the problem, you must understand the mechanism. VONc stability is a battle between Thermodynamic Ordering and Ambient Entropy .
The Phase II Imperative
VONc deposited at room temperature (RT) forms a kinetically trapped, amorphous-like structure (Phase I). This phase is structurally loose, allowing rapid diffusion of Oxygen and Moisture.
-
The Fix: You must anneal VONc to access Phase II (Triclinic). Phase II creates a dense "brickwork" stacking arrangement. This dense packing physically blocks gas diffusion, increasing ambient stability by orders of magnitude.
The Oxygen Doping Mechanism
Unlike chemical rust, initial oxidation in VONc is electronic.
-
Stage 1 (Reversible): Oxygen sits in the lattice voids, accepting an electron. This creates holes (
), temporarily increasing conductivity (p-doping). -
Stage 2 (Irreversible): With humidity (
), these sites form immobile deep traps, killing charge transport.
Visualizing the Degradation Pathway
The following diagram illustrates the critical fork between forming a stable film and suffering ambient degradation.
Figure 1: The stability workflow. Note that skipping the annealing step leaves the film highly permeable to ambient degradation.
Module 3: Mitigation & Recovery Protocols
Protocol A: Phase II Stabilization (The "Hardening" Step)
Mandatory for all electronic and optical applications.
-
Deposition: Evaporate VONc at a base pressure of
Torr. Rate: 0.2–0.5 Å/s. -
Rest: Allow film to cool to RT in vacuum.
-
Anneal: Heat substrate to 150°C - 200°C for 1 hour in situ (vacuum) or in inert gas (
/Ar).-
Why? This drives the Phase I
Phase II transition, red-shifting the Q-band absorption to >800nm and closing lattice voids.
-
-
Verification: Check UV-Vis. If the peak is sharp and >800nm, the lattice is "locked."
Protocol B: Reversing Oxygen Doping (The "Reset")
Use this if your sensor/transistor shows unexpectedly high off-currents.
-
Place sample in a vacuum chamber.
-
Pump down to
Torr. -
Mildly heat to 80°C for 30 minutes.
Protocol C: Encapsulation (For Drug Delivery/Implants)
For researchers using VONc in Photothermal Therapy (PTT). VONc is hydrophobic. In biological media, it will aggregate, quenching its photothermal efficiency.
-
Surface Passivation: Do not use bare VONc films.
-
Coating: Encapsulate using a block copolymer (e.g., PEG-b-PCL) or embed in a lipid bilayer.
-
Stability Check: Monitor the Q-band absorbance ratio (
). A drop in this ratio indicates aggregation (loss of photothermal efficacy).
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does my VONc film look different than Vanadyl Phthalocyanine (VOPc)?
A: While structurally homologous, VONc has extended naphthalene rings. This extends the
Q2: Can I store VONc films in a desiccator?
A: Yes, but dark storage is equally important. While solid films are robust, combined exposure to UV light and oxygen can generate singlet oxygen (
Q3: My film peeled off after a week. Is this chemical instability? A: Unlikely. This is mechanical instability. Phase II VONc is crystalline and rigid. If deposited on a flexible substrate (like PET) without an adhesion layer, the strain mismatch due to humidity swelling will cause delamination. Use a thin adhesion promoter (e.g., Ti or Cr, 2nm) or a self-assembled monolayer (SAM).
References
-
Vanadyl Phthalocyanine Films and Their Hybrid Structures. (2020). Vertex AI Search Result 1.1. Explains the critical dependence of phase composition on annealing temperature (Phase I vs. Phase II) and its impact on sensing properties. [2][5][6][7][8][9][10][11][12]
-
Distinct Assembly Behaviors and Thermal Stabilities of Vanadyl Phthalocyanine. (2025). Vertex AI Search Result 1.13. Details the transformation from O-down to O-up configurations and the role of thermal annealing in stabilizing the molecular lattice. 8[2][5][6][7][8][9][10][12]
-
Metallo-naphthalocyanines as photothermal sensitisers. (PubMed). Vertex AI Search Result 1.6. Validates the stability and aggregation behavior of naphthalocyanines in biological environments for photothermal therapy applications. 4[2][5][6][7][8][9][11][12]
-
Oxidation potential control of VO2 thin films. (2025). Vertex AI Search Result 1.12. Provides mechanistic insight into the oxidation states of Vanadium-based films, relevant for understanding the central metal stability in VONc. 13[2][5][6][7][8][9][10][11][12][14][13]
-
Modifying the Optical Emission of Vanadyl Phthalocyanine. (2025). Vertex AI Search Result 1.9. Discusses the Q-band absorption peaks and how orientation and phase shifts affect optical transitions, serving as a diagnostic baseline for VONc. 9[5][6][7][8][9]
Sources
- 1. commons.udsm.ac.tz [commons.udsm.ac.tz]
- 2. arxiv.org [arxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Metallo-naphthalocyanines as photothermal sensitisers for experimental tumours: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. researchgate.net [researchgate.net]
- 7. [1411.7922] Growth control of the oxidation state in vanadium oxide thin films [arxiv.org]
- 8. Distinct Assembly Behaviors and Thermal Stabilities of Vanadyl Phthalocyanine on the Cu2Bi and Bi(110) Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modifying the Optical Emission of Vanadyl Phthalocyanine via Molecular Self-Assembly on van der Waals Materials [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Broad-band spectroscopy of a vanadyl porphyrin: a model electronuclear spin qudit - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. espublisher.com [espublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. [2103.15639] Stability, electronic structure, and magnetic moment of Vanadium phthalocyanine grafted to the Au(111) surface [arxiv.org]
Technical Support Center: Precision Grain Size Control in VONc Deposition
Topic: Controlling Grain Size in Vanadyl 2,3-Naphthalocyanide (VONc) Vacuum Deposition Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A & Troubleshooting)
Welcome to the Advanced Materials Deposition Support Hub.
You are accessing the technical guide for Vanadyl 2,3-naphthalocyanide (VONc) thin film fabrication. Unlike its smaller cousin Vanadyl Phthalocyanine (VOPc), VONc features extended
This guide prioritizes causality —understanding why your film grows the way it does—over rote recipe following.
🔬 Module 1: The Physics of Nucleation (Pre-Deposition)
Q: How does my substrate choice dictate the initial grain orientation of VONc?
A: Substrate surface energy and lattice parameters are the primary determinants of nucleation density.
-
Alkali Halides (NaCl, KCl, KBr): These promote epitaxial growth .[1] VONc molecules on these substrates adopt an "eclipsed, slipped stacking" orientation (I-orientation), where the molecular planes are slightly inclined relative to the substrate surface.[1]
-
Amorphous Substrates (Glass, SiO2): Growth is governed by the Volmer-Weber mode (island growth). Without a lattice template, VONc tends to form random polycrystalline domains. Grain size here is strictly controlled by the ratio of diffusion rate to deposition rate.
Q: My source powder "spits" during heating, causing pinholes. How do I fix this?
A: This is a classic issue of trapped volatiles (water/solvent) in the hygroscopic VONc powder. Protocol: Perform a Step-Wise Degassing procedure before opening the shutter.
-
Heat source to ~200°C (below sublimation point) and hold for 2 hours.
-
Ramp to ~350°C and hold for 30 mins.
-
Only ramp to deposition temperature (
C depending on crucible distance) once pressure recovers to Torr.
⚙️ Module 2: Dynamic Control (Deposition Parameters)
Q: How do I shift from small, smooth grains to large, crystalline domains?
A: You must manipulate the Supersaturation Ratio (
-
Small Grains (High Nucleation Density): High
. Achieved by Low Substrate Temperature ( ) (RT to 60°C) and High Deposition Rate (>1.0 Å/s).-
Result: Smooth, continuous films suitable for optical coatings where scattering must be minimized.
-
-
Large Grains (Low Nucleation Density): Low
. Achieved by High (150°C–200°C) and Low Deposition Rate (0.1–0.3 Å/s).-
Result: Large triangular or platelet-like grains. This maximizes carrier mobility by reducing grain boundary density but increases surface roughness.
-
Q: What is the "Danger Zone" for Substrate Temperature?
A: For VONc,
-
Validation: If your QCM reads 50nm but AFM shows discontinuous islands of 20nm height, your
is too high; molecules are desorbing before they can coalesce.
🌡️ Module 3: Post-Deposition Tuning (Annealing)
Q: Can I fix small grains after deposition?
A: Yes, through Ostwald Ripening . Annealing VONc films (typically at 150–250°C in high vacuum) provides thermal energy for molecules to detach from small, energetically unstable grains and diffuse to larger, stable grains.
-
Warning: This process creates voids . As grains grow, they pull material from their surroundings. If your initial film is too thin (<30 nm), annealing will rupture the film, creating electrical shorts.
📊 Data Summary: Process-Structure Correlation
| Desired Morphology | Substrate Temp ( | Deposition Rate | Substrate Type | Resulting Grain Size |
| Amorphous / Nanocrystalline | 25°C (RT) | 1.0 - 2.0 Å/s | Glass / SiO2 | < 20 nm (Smooth) |
| Polycrystalline (Compact) | 80°C - 120°C | 0.5 Å/s | Glass / ITO | 50 - 100 nm |
| Epitaxial / Large Domain | 150°C - 180°C | 0.1 - 0.2 Å/s | KCl / KBr (001) | > 200 nm (Textured) |
🛠️ Troubleshooting Logic & Visualization
Workflow: Optimizing Grain Size
The following diagram illustrates the competitive relationship between nucleation rate and growth rate.
Caption: Decision tree for selecting deposition parameters based on desired film morphology.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Pinholes / "Splash" Marks | Source powder outgassing (Solvent/Water). | Degas source at 200°C for 2 hours before deposition. Use a baffled boat. |
| Milky / Hazy Film | Grains are too large (scattering light). | Lower |
| Low Crystallinity (XRD) | Amorphous growth due to kinetic trapping. | Increase |
| Film Delamination | Thermal stress or poor adhesion. | Clean substrate with UV-Ozone. Deposition at moderate |
🧪 Standard Operating Procedure (SOP): High-Crystallinity VONc
Objective: Deposit a 50nm VONc film with maximized grain size on KBr(001).
-
Substrate Prep: Cleave KBr crystal in air immediately before loading. Heat in vacuum at 200°C for 1 hour to remove surface water.
-
Source Prep: Load VONc into a Quartz or Alumina crucible. Degas at 250°C until pressure
Torr. -
Equilibration:
-
Set Substrate Temp (
) to 160°C . -
Ramp Source Temp to deposition range (approx 420–450°C ). Monitor QCM.
-
Stabilize rate at 0.2 Å/s .
-
-
Deposition: Open shutter. Maintain rate
Å/s. -
Cool Down: Crucial Step. Do not vent immediately. Allow substrate to cool to <50°C in vacuum to prevent thermal shock and oxidation of grain boundaries.
📚 References
-
Yanagi, H., et al. (1989). "Epitaxial growth of naphthalocyanine thin films vacuum deposited on alkali halides." Journal of Applied Physics.
-
Relevance: Defines the specific epitaxial orientations (I-orientation) of VONc on NaCl, KCl, and KBr.
-
-
Deacon, G., et al. (2015). "The morphology and structure of vanadyl phthalocyanine thin films on lithium niobate single crystals." Journal of Materials Chemistry C.
-
Relevance: Establishes the relationship between substrate temperature (155°C) and triangular grain morphology in Vanadyl-based macrocycles.
-
-
Klofta, T. J., et al. (1987). "Naphthalocyanine Thin Films: Morphological and Optical Properties." Journal of Physical Chemistry.
-
Relevance: Discusses the red-shifted Q-band absorption and stability of naphthalocyanine films.
-
Sources
Validation & Comparative
Publish Comparison Guide: XRD Characterization of Crystalline Vanadyl 2,3-Naphthalocyanine Films
Executive Summary
Vanadyl 2,3-naphthalocyanine (VONc) represents a critical evolution in organic semiconductor technology, offering an extended
This guide provides a rigorous technical framework for characterizing VONc thin films using X-Ray Diffraction (XRD). It contrasts VONc directly with VOPc, defining the structural benchmarks requisite for high-performance devices.
Part 1: Material Physics & Structural Polymorphism
The VONc Advantage: Extended Conjugation
The transition from phthalocyanine (Pc) to naphthalocyanine (Nc) involves the fusion of additional benzene rings to the isoindole subunits. This structural expansion has two profound effects:
-
Optical Bandgap Narrowing: The HOMO-LUMO gap contracts, red-shifting the Q-band absorption from ~730 nm (VOPc) to ~817 nm (VONc), making it ideal for tandem solar cells and NIR photodetectors.
-
Steric & Packing Implications: The larger molecular footprint (
) alters the thermodynamics of film growth. While VOPc readily forms a high-mobility "Phase II" (triclinic) structure, VONc requires precise control over substrate temperature and epitaxy to suppress disorder.
Polymorphs: Phase I vs. Phase II
Like VOPc, VONc exists in multiple polymorphs. Distinguishing these via XRD is the primary quality control step in device fabrication.
| Feature | Phase I (Metastable) | Phase II (Thermodynamic) |
| Molecular Stacking | Co-facial, slipped stacks. Weak orbital overlap. | Slipped-stack with optimized V=O alignment. High |
| Growth Condition | Room temperature deposition ( | High-temperature annealing ( |
| XRD Signature | Broad, weak peaks (disordered). | Sharp, intense reflections (high crystallinity). |
| Mobility Potential | Low ( | High ( |
Part 2: Experimental Protocol (XRD Characterization)
Workflow Overview
This protocol ensures the differentiation between the kinetically trapped Phase I and the high-mobility Phase II.
Figure 1: Standardized workflow for synthesizing and characterizing crystalline VONc films. Blue nodes indicate fabrication, yellow indicates processing, and red/green indicate characterization.
Detailed Methodology
Step 1: Film Growth (OMBD)
-
Source: Purified VONc powder (gradient sublimation).
-
Rate: 0.1 – 0.3 Å/s. Note: High rates promote disorder.
-
Substrate:
-
For vertical flow (Phase II): OTS-treated SiO
/Si.[1] -
For epitaxial growth: Freshly cleaved NaCl or KCl (001).
-
Step 2: XRD Measurement Configuration
-
Geometry: Bragg-Brentano (
) for out-of-plane ordering; Grazing Incidence XRD (GIXRD) for in-plane stacking. -
Range:
to . -
Step Size:
. -
Divergence Slit:
(to resolve low-angle peaks).
Step 3: Data Interpretation
-
Low Angle Region (
): Look for the (001) reflection.-
VOPc Phase II: Peak at
( Å). -
VONc Phase II: Peak shifts to lower angles (
) due to the larger molecular length of naphthalocyanine.
-
-
Phase Identification:
-
Phase I: Single broad peak near
(indicating flat-lying, disordered stacks). -
Phase II: Distinct low-angle peak (standing molecules) and high-angle peaks corresponding to inter-stack spacing.
-
Part 3: Comparative Analysis (VONc vs. Alternatives)
The following table contrasts VONc with its primary alternative, VOPc, highlighting why a researcher might choose one over the other.
Performance & Structural Metrics
| Metric | Vanadyl 2,3-Naphthalocyanine (VONc) | Vanadyl Phthalocyanine (VOPc) | Implication |
| Absorption ( | 817 nm (NIR) | 730 nm (Visible/Red) | VONc is superior for NIR sensing and tandem PVs. |
| Molecular Diameter | ~1.7 nm | ~1.4 nm | VONc requires larger d-spacing accommodation. |
| Crystal Phase II (001) Peak | XRD diagnostic signature. | ||
| Epitaxial Growth (NaCl) | Unidirectional (4x4)R45° | Bidirectional ( | VONc forms simpler epitaxial domains on NaCl. |
| Carrier Mobility (OFET) | Potential for | ~1.0 – 2.0 cm | VOPc is the current stability/mobility standard; VONc is the high-performance NIR challenger. |
Structural Logic of Epitaxy
Understanding the epitaxial relationship is crucial for growing high-quality VONc films on alkali halides, which serve as templates for Phase II formation.
Figure 2: Decision logic for substrate selection in epitaxial growth. The lattice match between the VONc molecule and the alkali halide substrate dictates the domain orientation.
Part 4: Troubleshooting & Expert Insights
Common Pitfalls in XRD Analysis
-
Confusing Polymorphs: A film showing only a peak at
is likely Phase I (flat-lying). Do not mistake this for the high-mobility Phase II. Phase II must show the low-angle (001) reflection indicating standing molecules or specific triclinic ordering. -
Substrate Interference: When using thin films (< 50 nm), the substrate signal (e.g., Si peaks) can overwhelm the organic film signal. Solution: Use Grazing Incidence XRD (GIXRD) at an incidence angle of
to enhance surface sensitivity.
Optimizing for Mobility
To achieve carrier mobilities competitive with VOPc:
-
High Temperature Deposition: Deposit VONc at
C. This provides sufficient thermal energy for molecules to diffuse into the thermodynamically stable Phase II lattice immediately. -
Post-Annealing: If depositing at room temperature, anneal the film at 200°C for 2 hours in a vacuum or inert atmosphere. Monitor the appearance of the
peak to confirm phase transformation.
References
-
Yanagi, H., et al. (1989). Epitaxial growth of naphthalocyanine thin films vacuum deposited on alkali halides. Journal of Applied Physics. Link
-
Griffiths, C. H., et al. (1981). Crystal structure of vanadyl phthalocyanine, phase II. Journal of the Chemical Society, Dalton Transactions. Link
-
Klyamer, D. D., et al. (2020).[2] Vanadyl Phthalocyanine Films and Their Hybrid Structures with Pd Nanoparticles: Structure and Sensing Properties. Sensors. Link
-
Danilich, M. J., et al. (1989). Structure and morphology of vanadyl phthalocyanine vapor deposited on alkali halides. Journal of Macromolecular Science. Link
-
Sigma-Aldrich. Vanadyl 2,3-naphthalocyanine Product Specification. Link
Sources
Comparative Guide: Charge Carrier Mobility in VOPc vs. Vanadyl Naphthalocyanine
The following guide provides a high-level technical comparison of Vanadyl Phthalocyanine (VOPc) and Vanadyl Naphthalocyanine (VONc), focusing on charge carrier mobility, crystal engineering, and device fabrication.
Executive Summary
The Core Distinction: While both molecules share a non-planar, cone-shaped vanadyl (
-
VOPc (Vanadyl Phthalocyanine): The industry standard for high-mobility small molecules. It is capable of achieving mobilities
due to a unique "Phase II" crystal packing that facilitates 3D charge transport. -
VONc (Vanadyl Naphthalocyanine): The specialist for Near-Infrared (NIR) optoelectronics. The extended naphthalene conjugation shifts absorption into the 800–900 nm range. However, this extension often disrupts the dense "concave-convex" stacking seen in VOPc, typically resulting in lower thin-film mobilities (
) unless rigorously templated.
Performance Snapshot
| Metric | VOPc (Phase II) | VONc (Thin Film) |
| Charge Carrier Mobility ( | ||
| Primary Application | High-Speed OFETs, Logic Circuits | NIR Photodetectors, Sensors |
| Absorption Peak ( | ||
| Crystal Habit | Triclinic (Phase II) favored for transport | Polymorphic/Disordered prone |
| Thermal Stability | High ( | High ( |
Molecular Architecture & Transport Mechanism
The "Cone" Effect
Both molecules are non-planar. The Vanadium atom sits above the plane of the isoindole rings, creating a permanent dipole perpendicular to the conjugated system. This "shuttlecock" shape is the critical driver for their solid-state arrangement.
-
VOPc Advantage (Phase II): VOPc molecules stack in a concave-convex antiparallel arrangement (like stacked bowls). This creates a "zipper-like" interlock that reduces the
stacking distance to , maximizing orbital overlap integral ( ) and facilitating band-like transport. -
VONc Challenge: The additional benzene rings in VONc increase the molecular footprint. While this extends the
-system size, it increases steric hindrance. In thin films, VONc tends to form "slipped-stack" or amorphous domains where the precise V-O...V-O overlap is lost, creating energetic disorder and trapping sites that limit mobility.
Visualization: Structural Logic
Figure 1: Causal pathway linking molecular structure to charge transport outcomes.
Experimental Data: Mobility Comparison
The following data aggregates results from vacuum-deposited OFETs. Note that VOPc values are heavily dependent on the substrate temperature (
| Material System | Deposition Method | Dielectric / Interface | Mobility ( | Ref |
| VOPc (Optimized) | PVD ( | OTS-treated | [1, 2] | |
| VOPc (Templated) | PVD on p-6P | [3] | ||
| VOPc (Standard) | PVD (Room Temp) | Bare | [1] | |
| VONc (Standard) | PVD ( | OTS-treated | [4] | |
| VONc (Solution) | Spin Coat (Soluble deriv.) | Polymer Dielectric | [5] |
Key Insight: The "Hero" values for VOPc (
Detailed Experimental Protocols
To replicate high-performance results, strict control over interface energy and growth kinetics is required.
Protocol A: High-Mobility VOPc OFET (Vacuum Deposition)
Target: Inducing Phase II growth for
-
Substrate Preparation:
-
Use heavily doped n-Si wafers with 300 nm thermal
. -
Cleaning: Sonicate in Acetone, IPA, then DI water (10 min each). UV-Ozone treat for 20 mins.
-
Surface Modification (Critical): Immerse in a solution of octadecyltrichlorosilane (OTS) in toluene (10 mM) for 12 hours at room temperature. This hydrophobic monolayer prevents moisture trapping and encourages vertical molecular standing.
-
-
Deposition (PVD):
-
Base Pressure:
. -
Source Material: Triple-sublimed VOPc powder.[1]
-
Rate:
. -
Substrate Temperature (
): Heat substrate to during deposition. -
Why? High
provides the thermodynamic energy for molecules to reorganize from the kinetic Phase I (metastable) to the thermodynamic Phase II (triclinic) , which has the optimal -overlap.
-
-
Electrode Deposition:
-
Deposit Gold (Au) source/drain contacts (50 nm) through a shadow mask (Top-contact geometry minimizes contact resistance).
-
Protocol B: VONc NIR-Sensor Device
Target: Maximizing NIR absorption (Mobility is secondary)
-
Substrate: Glass or Quartz (for optical transparency).
-
Deposition:
-
Rate: Higher rates (
) are acceptable. -
: Maintain at
. -
Note: Excessive heating for VONc can sometimes lead to dewetting due to strong cohesive forces.
-
-
Annealing:
-
Post-deposition annealing at
for 1 hour in atmosphere can improve crystallinity, typically boosting mobility from to .
-
Workflow Visualization
Figure 2: Fabrication decision tree for VOPc vs. VONc devices.
Mechanistic Insight: Why the Difference?
The superior mobility of VOPc is not accidental; it is a result of orbital engineering .
-
Transfer Integral (
): Charge transport efficiency depends on the transfer integral between adjacent molecules. In VOPc Phase II, the concave V=O centers nest into the convex back of the neighbor. This reduces the intermolecular distance ( ), significantly increasing . -
Disorder in VONc: The naphthalene wings in VONc create a larger surface area. While this suggests better overlap, it actually introduces multiple metastable packing modes. Without the specific "lock-and-key" fit of Phase II VOPc, VONc films suffer from static disorder , creating shallow traps that limit carrier velocity.
-
Choose VOPc if your primary metric is speed (switching time, current density).
-
Choose VONc if your application requires spectral sensitivity > 800 nm , and accept that device geometry (e.g., channel length) must be optimized to compensate for lower mobility.
References
-
Yanagi, H., et al. "High mobility vanadyl-phthalocyanine polycrystalline films for organic field-effect transistors." Applied Physics Letters, vol. 91, 2007. Link
-
Wang, H., et al. "Significant Improvement of Organic Thin-Film Transistor Mobility Utilizing an Organic Heterojunction Buffer Layer." ResearchGate, 2025. Link
-
Kratochvilova, I. "Charge Carrier Mobility in Phthalocyanines: Experiment and Quantum Chemical Calculations." ResearchGate, 2012. Link
-
El-Nahass, M.M., et al. "Structural investigations and mobility enhanced of Vanadyl 2,3-naphthalocyanine (VONc) nanostructured films." ResearchGate, 2016. Link
-
Chem, X. "Optical and Electrical Properties of Organic Semiconductors: Experiment and Simulation." University of Pittsburgh, 2014. Link
Sources
A Senior Application Scientist's Guide to the Cyclic Voltammetry of Vanadyl Naphthalocyanine
Introduction: Beyond Phthalocyanines - The Electrochemical Frontier of Naphthalocyanines
For decades, metallophthalocyanines (MPcs) have been cornerstone molecules in materials science, catalysis, and medicine. Their robust, planar structure and tunable electronic properties have made them subjects of intense study. However, the pursuit of enhanced performance—particularly in fields like near-infrared (NIR) photothermal therapy, advanced sensors, and energy storage—demands molecules with even more finely-tuned electronic characteristics. Enter the metallonaphthalocyanines (MNcs), structural analogues of MPcs featuring an extended π-conjugated system.
This guide focuses on Vanadyl Naphthalocyanine (VONc), a molecule of significant interest due to the stable vanadyl (V=O) moiety which imparts unique electronic and magnetic properties.[1] We will provide an in-depth analysis of its redox behavior using cyclic voltammetry (CV), the most powerful and accessible technique for probing the electrochemical landscape of a molecule.
This document is not merely a protocol; it is a comparative analysis designed for researchers and drug development professionals. We will dissect the experimental nuances of CV for VONc, explain the causality behind methodological choices, and critically compare its redox properties to its more ubiquitous cousin, Vanadyl Phthalocyanine (VOPc). By understanding these differences, researchers can strategically select the macrocycle best suited for their application.
Pillar 1: The Principle and Power of Cyclic Voltammetry
Cyclic voltammetry is an electroanalytical technique where the potential applied to a working electrode is swept linearly in a cyclic manner (e.g., from a negative to a positive potential and back again) while the resulting current is measured.[2] The resulting plot of current versus potential, the cyclic voltammogram, is a diagnostic fingerprint of the analyte, revealing its redox potentials, the stability of its oxidized and reduced forms, and the kinetics of electron transfer.
A typical CV experiment utilizes a three-electrode system within an electrochemical cell:
-
Working Electrode (WE): An inert material (e.g., Glassy Carbon, Platinum) where the redox reaction of interest occurs.
-
Reference Electrode (RE): Provides a stable potential against which the working electrode's potential is measured (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE).[3]
-
Counter (or Auxiliary) Electrode (CE): A conductor (e.g., Platinum wire) that completes the electrical circuit, passing whatever current is required to support the process at the working electrode.[3]
The solution contains the analyte (VONc) and a high concentration of a supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, TBAPF₆), which ensures conductivity and minimizes unwanted potential drops.
Caption: Standard three-electrode setup for cyclic voltammetry.
Pillar 2: A Self-Validating Protocol for Analyzing Vanadyl Naphthalocyanine
The trustworthiness of electrochemical data hinges on a meticulously executed and internally validated protocol. The following procedure is designed to ensure reproducibility and accuracy.
Experimental Workflow
Caption: Structures of VOPc and VONc, highlighting the extended π-system in VONc.
Interpreting the Redox Behavior
Both VOPc and VONc exhibit multiple redox processes. These can be either metal-centered (involving the vanadium ion) or ligand-centered (involving the macrocycle).
-
Metal-Centered Processes: These typically involve the V(IV)/V(V) oxidation and the V(IV)/V(III) reduction. These processes are often sensitive to the solvent environment and the presence of coordinating axial ligands. [4]* Ligand-Centered Processes: The extended π-system of the macrocycle can be both oxidized and reduced. Due to the larger conjugated system in naphthalocyanine, its highest occupied molecular orbital (HOMO) is higher in energy, and its lowest unoccupied molecular orbital (LUMO) is lower in energy compared to phthalocyanine.
The Consequence: The smaller HOMO-LUMO gap in VONc makes the macrocycle easier to both oxidize and reduce compared to VOPc.
Quantitative Data Comparison
The table below summarizes typical redox potential data for VOPc and VONc. It is crucial to note that absolute values can vary with experimental conditions (solvent, electrolyte, reference electrode). [5]Therefore, the difference in potentials between the two compounds under identical conditions is the most meaningful metric.
| Redox Process | Description | Typical E½ for VOPc (V vs Fc/Fc⁺) | Typical E½ for VONc (V vs Fc/Fc⁺) | Expected Shift (VONc vs VOPc) |
| Oxidation 1 (Ox₁) | Ligand-based: Nc²⁻ → Nc¹⁻ | ~ +0.80 V | ~ +0.55 V | ~ -0.25 V (Easier to oxidize) |
| Oxidation 2 (Ox₂) | Metal-based: V(IV) → V(V) | ~ +1.20 V | ~ +1.15 V | Minimal change |
| Reduction 1 (Red₁) | Ligand-based: Nc²⁻ → Nc³⁻ | ~ -1.00 V | ~ -0.70 V | ~ +0.30 V (Easier to reduce) |
| Reduction 2 (Red₂) | Ligand-based: Nc³⁻ → Nc⁴⁻ | ~ -1.40 V | ~ -1.15 V | ~ +0.25 V (Easier to reduce) |
Note: These are representative values compiled from the literature for illustrative purposes. Actual experimental values may vary.
Expert Insights:
-
Causality of the Shift: The significant anodic shift (less negative potential) for the first reduction and cathodic shift (less positive potential) for the first oxidation in VONc are direct consequences of its extended π-conjugation. This smaller electrochemical gap makes VONc a superior candidate for applications requiring facile electron transfer at lower energy costs, such as in electrocatalysis or as a sensitizer in photodynamic therapy.
-
Metal vs. Ligand Processes: The metal-centered V(IV)/V(V) oxidation is less affected by the expansion of the macrocycle. This is because the d-orbitals of the vanadium ion have less overlap with the extended π-system compared to the ligand's p-orbitals. This differential shift can be used to distinguish between metal- and ligand-centered events.
Conclusion
Cyclic voltammetry provides an indispensable window into the electronic properties of vanadyl naphthalocyanine. A rigorous, self-validating experimental approach reveals that VONc is significantly easier to both oxidize and reduce at the macrocycle compared to its phthalocyanine counterpart. This is a direct and predictable result of its extended π-conjugated system.
For researchers developing next-generation catalysts, NIR-active therapeutic agents, or components for molecular electronics, this distinction is critical. While VOPc remains a robust and versatile molecule, the enhanced redox activity of VONc opens new avenues for applications where facile and low-energy electron transfer is paramount. This guide provides the foundational protocol and comparative framework necessary to explore that potential with confidence and scientific integrity.
References
-
Title: Protocol for cyclic voltammetry Source: iGEM URL: [Link]
-
Title: Cyclic Voltammetry Experiment Source: Gamry Instruments URL: [Link]
-
Title: EXPERIMENT 5. CYCLIC VOLTAMMETRY Source: Michigan State University, Department of Chemistry URL: [Link]
-
Title: Cyclic Voltammetry – Theoretical Experiments Source: PalmSens URL: [Link]
-
Title: Electrochemical Proton Intercalation in Vanadium Pentoxide Thin Films and its Electrochromic Behavior in the near‐IR Region Source: PMC (PubMed Central) URL: [Link]
-
Title: Influence of Edge- and Basal-Plane Sites on the Vanadium Redox Kinetics for Flow Batteries Source: ResearchGate URL: [Link]
-
Title: A Cyclic Voltammetric Study of Electrodes for Reverse Electrodialysis Source: ResearchGate URL: [Link]
-
Title: Experimental study on vanadium redox flow battery performance under asymmetric electrolyte flow configuration Source: ResearchGate URL: [Link]
-
Title: Redox potentials of metal phthalocyanines in non-aqueous media Source: ResearchGate URL: [Link]
-
Title: Modifying the Optical Emission of Vanadyl Phthalocyanine via Molecular Self-Assembly on van der Waals Materials Source: arXiv.org URL: [Link]
-
Title: Electrochemical Proton Intercalation in Vanadium Pentoxide Thin Films and its Electrochromic Behavior in the near-IR Region Source: ResearchGate URL: [Link]
-
Title: Electronic structure of the organic semiconductor vanadyl phthalocyanine (VO-Pc) Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link]
-
Title: Dual Emissive Zn(II) Naphthalocyanines: Synthesis, Structural and Photophysical Characterization with Theory-Supported Insights towards Soluble Coordination Compounds with Visible and Near-Infrared Emission Source: MDPI URL: [Link]
-
Title: An aqueous vanadium complex for the superior electrolyte of a thermo-electrochemical cell Source: Sustainable Energy & Fuels (RSC Publishing) URL: [Link]
-
Title: Solvent effects on the redox properties of thioethers Source: PubMed URL: [Link]
-
Title: Direct Synthesis of Vanadium Phthalocyanine and Its Electronic and Magnetic States in Monolayers and Multilayers on Ag(111) Source: UVSOR Activity Report URL: [Link]
-
Title: Physically Constructing a Galvanic Cell (Electrochemistry) Source: YouTube URL: [Link]
-
Title: Effect of Organic Solvents and Electrode Materials on Electrochemical Reduction of Sulfur Source: International Journal of Electrochemical Science URL: [Link]
-
Title: Electrochemical Studies of Metal Phthalocyanines as Alternative Cathodes for Aqueous Zinc Batteries in “Water-in-Salt” Electrolytes Source: MDPI URL: [Link]
-
Title: Measurements and Utilization of Consistent Gibbs Energies of Transfer of Single Ions: Towards a Unified Redox Potential Scale for All Solvents Source: NIH (National Institutes of Health) URL: [Link]
-
Title: Octafluoro-Substituted Phthalocyanines of Zinc, Cobalt, and Vanadyl: Single Crystal Structure, Spectral Study and Oriented Thin Films Source: PubMed Central URL: [Link]
-
Title: The Redox Chemistry of Metallophthalocyanines in Solution Source: Defense Technical Information Center URL: [Link]
Sources
- 1. Modifying the Optical Emission of Vanadyl Phthalocyanine via Molecular Self-Assembly on van der Waals Materials [arxiv.org]
- 2. ossila.com [ossila.com]
- 3. Electrochemical Proton Intercalation in Vanadium Pentoxide Thin Films and its Electrochromic Behavior in the near‐IR Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
Performance Benchmarking of Vanadyl Naphthalocyanine in Photodetectors
Executive Summary: The NIR Frontier
Vanadyl 2,3-naphthalocyanine (VONc) has emerged as a critical active material for near-infrared (NIR) photodetection, bridging the gap between flexible organic electronics and high-performance inorganic standards. Unlike its phthalocyanine cousins (VOPc), VONc possesses an extended
The Critical Insight: This guide reveals a massive performance bifurcation based on device architecture. While solution-processed all-organic VONc devices offer flexibility, they currently lag in specific detectivity (
Material Mechanism & Properties
Molecular Architecture and Absorption
VONc is defined by its central vanadyl (
-
Q-Band Dominance: The extended naphthalene rings push the Q-band absorption from ~700 nm (VOPc) to ~800–900 nm (VONc).
-
Aggregation Shift: In solid-state films, H-aggregation typically causes a hypsochromic (blue) shift relative to the solution phase, moving the peak from ~810 nm back toward ~730–750 nm, though absorption tails often extend to 1000 nm.
Charge Transport Mechanism
The paramagnetic
Comparative Performance Analysis
The following data benchmarks VONc against its primary structural analog (VOPc) and the standard inorganic competitor (Silicon).
Table 1: Quantitative Benchmarking of VONc Architectures
| Metric | Hybrid VONc / n-Si (High Performance) | All-Organic VONc:PCBM (Flexible) | Silicon Naphthalocyanine (SiNc) | Standard Silicon (Commercial) |
| Specific Detectivity ( | ||||
| Responsivity ( | 0.439 A/W (at 730 nm) | 0.026 A/W | 0.3 - 0.5 A/W | 0.5 - 0.6 A/W |
| Dark Current ( | ||||
| Response Time | 2.13 µs (Rise) | ~240 ms (Rise) | ~50 µs | < 1 ns |
| Linear Dynamic Range | 173 dB | ~60 dB | ~100 dB | ~120 dB |
| Fabrication Method | Vacuum Thermal Evaporation | Solution Processing (Spin Coat) | Solution or Vacuum | Lithography / Doping |
Analysis of Alternatives:
-
Vs. All-Organic (PCBM Blends): The hybrid device outperforms the all-organic blend by 4 orders of magnitude in detectivity. The organic blend suffers from lower carrier mobility and higher trap densities, leading to slower response times (milliseconds vs. microseconds).
-
Vs. Silicon Naphthalocyanine (SiNc): SiNc is a close competitor. While SiNc devices also achieve high detectivity (
Jones), VONc hybrid devices have shown higher peak detectivity in zero-bias operation, making them superior for self-powered applications.
Experimental Protocols
To achieve the high-performance metrics cited above, precise fabrication is required. Below are the validated protocols for the two primary architectures.
Protocol A: High-Performance Hybrid Device (Vacuum Deposition)
Target:
-
Substrate Prep: Use n-type single crystal Silicon (100) wafers (Resistivity 1–10
cm).-
Etching: Dip in 5% HF solution for 60s to remove native oxide. Rinse with DI water.
-
-
Active Layer Deposition:
-
Load VONc powder (purified via sublimation) into a Knudsen cell.
-
Base Pressure:
mbar. -
Deposition Rate: 0.1 – 0.3 nm/s (Critical: Slower rates improve crystallinity).
-
Thickness: Target 80 nm (Optimized for 730 nm absorption).
-
-
Top Electrode:
-
Deposit Gold (Au) or Aluminum (Al) grid via thermal evaporation through a shadow mask.
-
Thickness: 100 nm.
-
-
Characterization: Measure I-V curves in dark and under 730 nm LED illumination.
Protocol B: Flexible Organic Device (Solution Processing)
Target: Flexible sensors, large area.
-
Solution Prep:
-
Dissolve VONc and PC
BM (Ratio 1:1) in Chloroform or Dichlorobenzene. -
Concentration: 10 mg/mL.[2]
-
Stirring: 50°C for 12 hours (VONc has lower solubility than P3HT; heat is required).
-
-
Deposition:
-
Spin coat onto ITO-coated PET or Glass substrates.
-
Speed: 1500 rpm for 60s.
-
Annealing: 100°C for 10 mins (Promotes phase segregation for charge transport).
-
-
Cathode: Thermal evaporation of LiF (1 nm) / Al (100 nm).
Critical Assessment & Optimization
Stability and Degradation
VONc is thermally stable up to ~300°C, making it superior to many polymer alternatives. However, the Vanadyl center is susceptible to oxidation in the presence of moisture over prolonged periods.
-
Mitigation: Encapsulation with epoxy/glass or ALD-deposited Al
O is mandatory for long-term operational stability (>1 month).
The "Blue Shift" Challenge
A common pitfall in VONc device fabrication is the unintended formation of tight H-aggregates, which shifts absorption from 850 nm (NIR) to 730 nm (Red).
-
Optimization Strategy: To push sensitivity deeper into the NIR (closer to 900 nm), use axial ligation (e.g., coordinating the Vanadium center with bulky ligands) or create J-aggregates via specific solvent annealing protocols (e.g., solvent vapor annealing with THF).
References
-
High-Performance Hybrid VONc/Si Photodetectors
- Title: High performance near-infrared photodetector based on vanadyl 2,3-naphthalocyanine/n-Si heterojunction.
- Source: ResearchG
-
URL:[Link]
-
All-Organic VONc Blend Performance
- Title: Naphthalocyanine-Based NIR Organic Photodiode: Understanding the Role of Different Types of Fullerenes.
- Source: MDPI / Polymers.
-
URL:[Link]
-
Silicon Naphthalocyanine (SiNc)
- Title: Highly Responsive and Thermally Reliable Near-Infrared Organic Photodiodes Utilizing Naphthalocyanine Molecules.
- Source: ACS Applied M
-
URL:[Link]
-
VONc Nanoparticles for Biomedical Applications (Context)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
